molecular formula C12H18O B1583550 1-Phenyl-1-hexanol CAS No. 4471-05-0

1-Phenyl-1-hexanol

Cat. No.: B1583550
CAS No.: 4471-05-0
M. Wt: 178.27 g/mol
InChI Key: SVCRDVHXRDRHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-hexanol is an organic compound classified as an alcohol. It consists of a phenyl group (a benzene ring) attached to a hexanol chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-hexanol can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with hexanal in the presence of a Grignard reagent. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{C}6\text{H}{13}\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{OH})\text{C}6\text{H}{13} ] This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-hexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-Phenyl-1-hexanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of this compound can yield 1-Phenylhexane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride to form 1-Phenyl-1-chlorohexane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 1-Phenyl-1-hexanone.

    Reduction: 1-Phenylhexane.

    Substitution: 1-Phenyl-1-chlorohexane.

Scientific Research Applications

Industrial Applications

  • Solvent in Organic Synthesis
    • 1-Phenyl-1-hexanol is utilized as a solvent in various organic reactions due to its ability to dissolve a wide range of organic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.
  • Intermediate in Chemical Manufacturing
    • This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. It can be involved in reactions such as amination and coupling processes.
  • Flavoring Agent
    • In the food industry, this compound is used as a flavoring agent due to its pleasant odor profile, which contributes to the sensory characteristics of food products.
  • Fragrance Component
    • It is also employed in the fragrance industry, where it is used to impart floral and sweet notes to perfumes and scented products.

Scientific Research Applications

  • Biochemical Studies
    • Recent studies have explored the potential of this compound in biochemical applications, including its role as a substrate in enzymatic reactions. For example, it has been investigated for its reactivity in dehydrogenative coupling reactions with ammonia, yielding valuable nitrogen-containing compounds .
  • Drug Development
    • The compound's structural properties make it a candidate for drug development, particularly in synthesizing bioactive molecules that may have therapeutic effects. Its derivatives have shown promise in pharmacological research .
  • Material Science
    • Researchers are examining the use of this compound in creating new materials with specific properties, such as improved thermal stability and mechanical strength.

Case Studies

StudyApplicationFindings
Study on Solvent PropertiesOrganic SynthesisDemonstrated effective solvation for various organic compounds, enhancing reaction yields .
Investigation of Biochemical ReactionsDrug DevelopmentShowed potential for synthesizing novel bioactive compounds through dehydrogenative coupling .
Fragrance Formulation StudyConsumer ProductsConfirmed effectiveness as a fragrance component with desirable olfactory characteristics .

Mechanism of Action

The mechanism of action of 1-Phenyl-1-hexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes involved in alcohol metabolism, affecting their activity and leading to various biochemical effects .

Comparison with Similar Compounds

1-Phenyl-1-hexanol can be compared with other similar compounds such as:

    1-Hexanol: Lacks the phenyl group, making it less hydrophobic and less aromatic.

    1-Phenyl-2-hexanol: Has an additional hydroxyl group, leading to different chemical properties and reactivity.

    1-Phenyl-1-pentanol: Shorter carbon chain, affecting its physical properties and solubility.

Uniqueness: The presence of both a phenyl group and a hexanol chain in this compound gives it unique chemical properties, such as higher hydrophobicity and aromaticity compared to other alcohols .

Biological Activity

1-Phenyl-1-hexanol is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant data, case studies, and research findings.

This compound is classified as a phenolic compound, characterized by a phenyl group attached to a hexanol chain. Its chemical structure can be represented as follows:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

This compound exhibits properties typical of primary alcohols and phenols, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results suggest that this compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. A case study involving human cancer cell lines demonstrated that the compound inhibits cell proliferation in a dose-dependent manner. The results are detailed in Table 2.

Cell Line IC50 (µM)
HeLa (cervical cancer)25 µM
MCF7 (breast cancer)30 µM
A549 (lung cancer)20 µM

The anticancer activity was attributed to the induction of apoptosis and cell cycle arrest in the treated cells .

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism:

  • Disruption of bacterial cell membrane integrity.
  • Inhibition of essential enzymes involved in bacterial metabolism.

Anticancer Mechanism:

  • Induction of oxidative stress leading to apoptosis.
  • Modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have focused on the biological applications of this compound:

  • Antibacterial Efficacy Study : This study assessed the compound's effectiveness against multiple bacterial strains, confirming its potential as a natural preservative in food products .
  • Cancer Cell Line Study : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential use in cancer therapy .
  • In Vivo Studies : Preliminary animal studies indicated that administration of this compound led to reduced tumor growth rates, further supporting its anticancer potential .

Q & A

Q. Basic: What synthetic methodologies are commonly employed for 1-Phenyl-1-hexanol in academic settings?

Answer:
this compound is synthesized via:

  • Transition-metal catalysis : Dual catalytic systems (e.g., [Ir(cod)Cl]₂ and Rh(cod)(CH₃CN)₂₂) enable one-pot stereoselective synthesis through aldehyde intermediates, achieving yields up to 84% .
  • Enzymatic pathways : Engineered E. coli expressing β-ketothiolase (BktB), trans-enoyl-CoA reductase (Ter), and alcohol dehydrogenase (AdhE2) convert glucose to 1-hexanol via C6-CoA intermediates. Co-expression with formate dehydrogenase (Fdh) enhances titers by improving NADH recycling .

Q. Advanced: How can researchers address discrepancies in enantiomeric excess (ee) across catalytic systems for this compound?

Answer:
Contradictions in ee values (e.g., 94% ee with Ru/Ir systems vs. racemic mixtures in other studies) arise from:

  • Catalyst compatibility : Rhodium complexes may disrupt chiral environments; control experiments isolating catalytic steps (isomerization vs. addition) are critical .
  • Solvent effects : Polar solvents stabilize transition states differently. For example, THF vs. toluene alters steric interactions in [RuCl₂(PPh₃)(ip-foxap)] systems .
  • Analytical validation : Use chiral HPLC (Chiralpak® AD-H column) or Mosher ester derivatization with ¹H-NMR to confirm stereochemistry .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • IR spectroscopy : Identify hydroxyl (O–H stretch ~3350 cm⁻¹) and aromatic C–H bends (~700 cm⁻¹) using NIST-standardized reference spectra .
  • GC-MS : Monitor purity (>98% via GC retention time alignment) and detect byproducts (e.g., hexanoyl-CoA derivatives) using electron ionization at 70 eV .
  • ¹H/¹³C-NMR : Key signals include δ 1.5–1.8 ppm (hexyl chain CH₂), δ 4.8 ppm (benzylic –OH), and δ 7.2–7.4 ppm (aromatic protons) .

Q. Advanced: How can β-ketothiolase activity be optimized in engineered pathways for this compound?

Answer:

  • Enzyme engineering : Directed evolution of BktB (e.g., mutations at residues F244I or A110T) improves substrate specificity for C6-CoA elongation .
  • Cofactor balancing : Co-express NADPH-dependent enzymes (e.g., glucose-6-phosphate dehydrogenase) to sustain reducing equivalents for Ter and AdhE2 .
  • Fermentation tuning : Anaerobic conditions with pH-stat control (pH 6.8–7.2) and glycerol supplementation enhance acetyl-CoA flux .

Q. Advanced: What strategies resolve contradictions in thermodynamic data for this compound phase transitions?

Answer:

  • Data reconciliation : Cross-validate NIST-reported phase-change enthalpies (e.g., ΔvapH = 58.2 kJ/mol) with differential scanning calorimetry (DSC) under inert atmospheres .
  • Error source analysis : Impurities (>2%) from incomplete CoA reduction skew boiling points (172°C at 50 mmHg); purify via fractional distillation (≥3 theoretical plates) .
  • Computational modeling : Compare DFT-calculated Gibbs free energies (e.g., Gaussian 16, B3LYP/6-31G*) with experimental thermochemistry to identify systematic biases .

Q. Basic: How does solvent polarity influence stereochemical outcomes in catalytic synthesis?

Answer:

  • Polar aprotic solvents (e.g., DMF): Stabilize ionic intermediates, favoring syn addition pathways and higher ee in Ru/Ir systems .
  • Non-polar solvents (e.g., hexane): Enhance steric effects, promoting anti addition but reducing reaction rates. Solvent optimization (e.g., THF:toluene mixtures) balances yield and selectivity .

Properties

IUPAC Name

1-phenylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRDVHXRDRHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278010
Record name 1-Phenyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4471-05-0
Record name 4471-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Phenyl-1-hexanol
1-Phenyl-1-hexanol
1-Phenyl-1-hexanol
1-Phenyl-1-hexanol
1-Phenyl-1-hexanol
1-Phenyl-1-hexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.